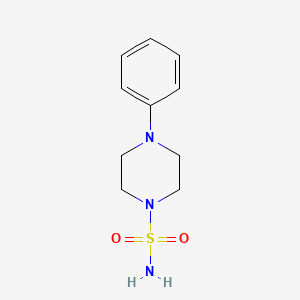
4-Phenylpiperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperazine-1-sulfonamide is a compound characterized by the presence of a phenyl group attached to a piperazine ring, which is further linked to a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with sulfonyl chloride. One common method includes the reaction of chlorosulfonyl isocyanate with dimethyl malate in anhydrous dichloromethane, followed by the addition of 4-phenylpiperazine in the presence of triethylamine at low temperatures . The reaction mixture is then stirred at room temperature and washed with hydrochloric acid to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-Phenylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Sulfonamides: Such as sulfamethoxazole and sulfanilamide, which also exhibit antibacterial properties.
Piperazine Derivatives: Including aripiprazole and quetiapine, which are used as antipsychotic medications.
Uniqueness: 4-Phenylpiperazine-1-sulfonamide is unique due to its combined structural features of a phenyl group, piperazine ring, and sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
29609-33-4 |
|---|---|
Formule moléculaire |
C10H15N3O2S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
4-phenylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,11,14,15) |
Clé InChI |
PGOWYQPWIHCLJF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


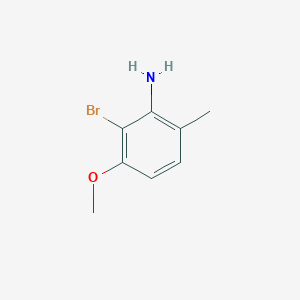



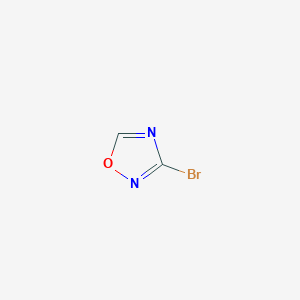
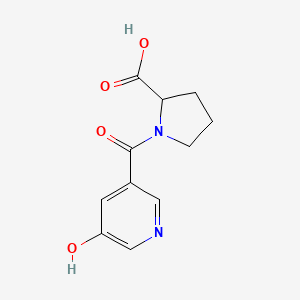

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
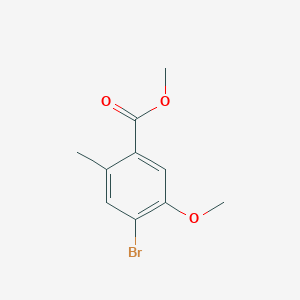

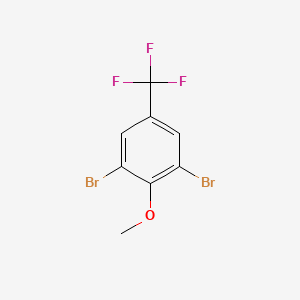
![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
